molecular formula C13H15FO2 B13673640 tert-Butyl 2-(2-fluorophenyl)acrylate

tert-Butyl 2-(2-fluorophenyl)acrylate

Cat. No.: B13673640
M. Wt: 222.25 g/mol
InChI Key: JFFJKNJDODRYRH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-fluorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-fluorophenyl)acrylate typically involves the esterification of 2-(2-fluorophenyl)acrylic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.

    Reduction: Formation of tert-butyl 2-(2-fluorophenyl)propanol or tert-butyl 2-(2-fluorophenyl)propane.

    Substitution: Formation of substituted fluorophenyl acrylates.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long polymer chains. The fluorophenyl group imparts unique properties, such as increased hydrophobicity and chemical resistance, to the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-fluorophenyl)acrylate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct properties, such as enhanced hydrophobicity, thermal stability, and chemical resistance, making it valuable for specific applications in polymer chemistry and materials science .

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 2-(2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3

InChI Key

JFFJKNJDODRYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1F

Origin of Product

United States

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